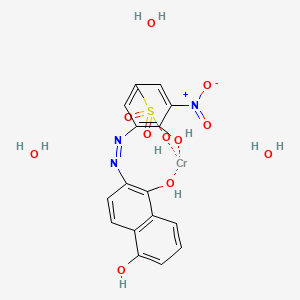
1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate is a complex organic compound with the molecular formula C54H99N3O8 and a molecular weight of 918.379 g/mol . This compound is characterized by its intricate structure, which includes multiple piperidyl groups and a long hexadecyl chain. It is known for its high boiling point of 799.4°C and density of 1.04 g/cm³ .
Vorbereitungsmethoden
The synthesis of 1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate typically involves the following steps :
Starting Materials: The synthesis begins with 1,2,3,4-butanetetracarboxylic acid and 1,2,2,6,6-pentamethyl-4-piperidylamine.
Reaction Conditions: These starting materials are reacted in an appropriate solvent under controlled conditions.
Purification: The reaction product is purified through solvent evaporation and crystallization to obtain the final compound.
Industrial production methods may involve continuous-flow synthesis techniques to enhance efficiency and yield .
Analyse Chemischer Reaktionen
1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate undergoes various chemical reactions :
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the piperidyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets. The piperidyl groups play a crucial role in its activity, potentially interacting with enzymes and receptors. The compound’s long hexadecyl chain may facilitate its incorporation into lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate can be compared with similar compounds such as :
Tetrakis(1,2,2,6,6-pentamethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate: This compound has a similar structure but lacks the hexadecyl chain.
1-Hexadecyl 2,3,4-tris(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate: This compound has tetramethyl instead of pentamethyl piperidyl groups.
Eigenschaften
CAS-Nummer |
84696-73-1 |
|---|---|
Molekularformel |
C54H99N3O8 |
Molekulargewicht |
918.4 g/mol |
IUPAC-Name |
5-hexadecoxy-5-oxo-1,2,3-tris(1,2,2,6,6-pentamethylpiperidin-4-yl)pentane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C54H99N3O8/c1-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-65-42(58)38-53(45(61)62,40-34-49(6,7)56(15)50(8,9)35-40)54(46(63)64,41-36-51(10,11)57(16)52(12,13)37-41)43(44(59)60)39-32-47(2,3)55(14)48(4,5)33-39/h39-41,43H,17-38H2,1-16H3,(H,59,60)(H,61,62)(H,63,64) |
InChI-Schlüssel |
HLNSNSZMBQAMOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC(C1CC(N(C(C1)(C)C)C)(C)C)(C(=O)O)C(C2CC(N(C(C2)(C)C)C)(C)C)(C(C3CC(N(C(C3)(C)C)C)(C)C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


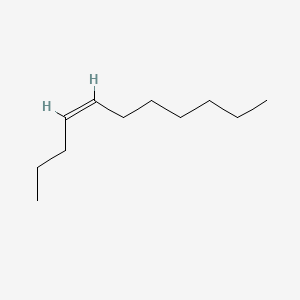
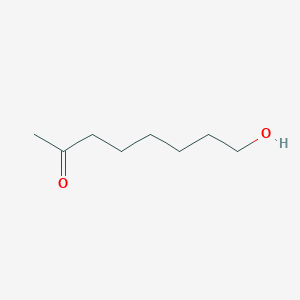



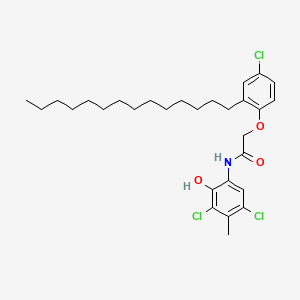
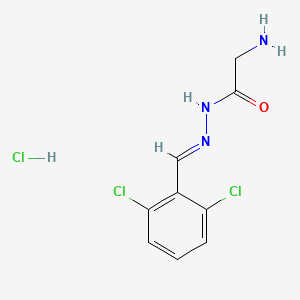



![1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol](/img/structure/B12701250.png)


